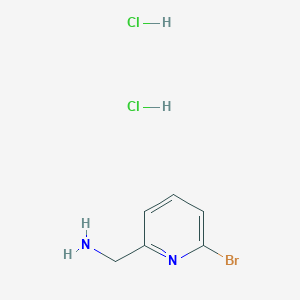

2-(thiophen-2-yl)propan-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Thiophen-2-yl)propan-2-amine, also known as TPA, is a versatile compound that has gained significant attention in the scientific research community. It is a thiophene ring-based structural analogue of methamphetamine . It has similar stimulant effects to amphetamine but with around one third the potency .

Synthesis Analysis

The synthesis of 2-(thiophen-2-yl)propan-2-amine involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. This is then reacted with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The molecular formula of 2-(thiophen-2-yl)propan-2-amine is C7H11NS . The molecular weight is 141.24 .Chemical Reactions Analysis

Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis

2-(Thiophen-2-yl)propan-2-amine is a liquid at room temperature .作用機序

Safety and Hazards

The compound has been assigned the hazard statements H315-H318-H335-H227, indicating that it can cause skin irritation, eye damage, respiratory irritation, and is flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(thiophen-2-yl)propan-2-amine hydrochloride involves the reaction of thiophene-2-carboxaldehyde with nitroethane to form 2-(thiophen-2-yl)nitropropane. The nitro group is then reduced to an amine group using hydrogen gas and a palladium catalyst. The resulting 2-(thiophen-2-yl)propan-2-amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Thiophene-2-carboxaldehyde", "Nitroethane", "Hydrogen gas", "Palladium catalyst", "2-(Thiophen-2-yl)propan-2-amine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Thiophene-2-carboxaldehyde is reacted with nitroethane in the presence of a base such as potassium carbonate to form 2-(thiophen-2-yl)nitropropane.", "Step 2: The nitro group in 2-(thiophen-2-yl)nitropropane is reduced to an amine group using hydrogen gas and a palladium catalyst.", "Step 3: The resulting 2-(thiophen-2-yl)propan-2-amine is reacted with hydrochloric acid to form the hydrochloride salt." ] } | |

CAS番号 |

1202751-83-4 |

分子式 |

C7H12ClNS |

分子量 |

177.7 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。